RDR 03785

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

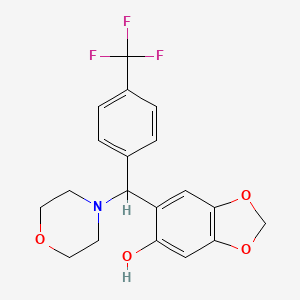

6-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO4/c20-19(21,22)13-3-1-12(2-4-13)18(23-5-7-25-8-6-23)14-9-16-17(10-15(14)24)27-11-26-16/h1-4,9-10,18,24H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQPMEGCCWPTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3O)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The Mechanism of Action of Kinhibitor-XYZ, a Selective Inhibitor of Cell Cycle Progression Kinase 1 (CCPK1)

Executive Summary

Kinhibitor-XYZ is a novel, potent, and selective small-molecule inhibitor of Cell Cycle Progression Kinase 1 (CCPK1), a serine/threonine kinase frequently overexpressed in a range of solid tumors. Aberrant CCPK1 activity leads to the hyper-phosphorylation of the transcription factor Proliferation Factor Alpha (PF-alpha), promoting its nuclear translocation and the subsequent upregulation of genes critical for the G1/S cell cycle transition, such as Cyclin D1. Kinhibitor-XYZ acts as an ATP-competitive inhibitor, effectively blocking this signaling cascade. This action results in G1/S phase cell cycle arrest and the induction of apoptosis in CCPK1-dependent cancer cells. This document provides a detailed overview of the core mechanism of action, supported by in vitro biochemical and cellular data, and detailed experimental protocols.

The CCPK1 Signaling Pathway

The CCPK1 signaling cascade is a critical driver of cell proliferation. Upon activation by upstream growth factor signaling, CCPK1 binds to ATP and phosphorylates PF-alpha. This phosphorylation event is a prerequisite for PF-alpha's translocation into the nucleus, where it acts as a transcription factor to drive the expression of key proliferative genes.

Caption: The CCPK1 signaling pathway driving cell proliferation.

Kinhibitor-XYZ: Core Mechanism of Action

Kinhibitor-XYZ functions by directly binding to the ATP-binding pocket of CCPK1, preventing the phosphorylation of its downstream substrate, PF-alpha. This interruption of the signaling cascade prevents the transcription of essential cell cycle proteins, leading to cell cycle arrest and apoptosis in malignant cells dependent on this pathway.

Caption: Logical flow of Kinhibitor-XYZ's mechanism of action.

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity Panel

The biochemical potency of Kinhibitor-XYZ was assessed against CCPK1 and a panel of other kinases. The data demonstrate high selectivity for the primary target.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CCPK1 |

| CCPK1 | 5.2 | 1x |

| CDK2 | 1,850 | 356x |

| ERK1 | 4,200 | 808x |

| AKT1 | >10,000 | >1923x |

| PKA | >10,000 | >1923x |

Table 2: Cellular Proliferation Inhibition

The anti-proliferative activity of Kinhibitor-XYZ was evaluated in cancer cell lines with varying levels of CCPK1 expression.

| Cell Line | Tumor Type | CCPK1 Expression | EC50 (nM) |

| HCT-116 | Colon | High | 25 |

| A549 | Lung | High | 48 |

| MCF-7 | Breast | Moderate | 215 |

| Jurkat | Leukemia | Low | 3,500 |

Detailed Experimental Protocols

Protocol 1: In Vitro TR-FRET Kinase Assay

This assay quantifies the inhibitory activity of Kinhibitor-XYZ against CCPK1 by measuring the phosphorylation of a biotinylated peptide substrate.

Workflow Diagram:

Caption: Experimental workflow for the TR-FRET kinase inhibition assay.

Methodology:

-

Compound Plating: Serially dilute Kinhibitor-XYZ in 100% DMSO. Dispense 50 nL of compound solution into a 384-well, low-volume assay plate.

-

Reagent Preparation: Prepare a 2X Kinase/Substrate solution containing 10 nM recombinant CCPK1 and 200 nM biotinylated PF-alpha peptide substrate in kinase reaction buffer. Prepare a 2X ATP solution containing 20 µM ATP.

-

Kinase Reaction: Add 5 µL of the 2X Kinase/Substrate solution to each well, followed by 5 µL of the 2X ATP solution to initiate the reaction.

-

Incubation: Centrifuge the plate briefly and incubate at room temperature for 60 minutes.

-

Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho-PF-alpha antibody and Streptavidin-XL665.

-

Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

-

Data Acquisition: Read the plate on a compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm. The IC50 values are calculated from the resulting dose-response curves using a four-parameter logistic fit.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of Kinhibitor-XYZ on cell viability by measuring intracellular ATP levels.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., HCT-116, A549) in a 96-well, clear-bottom white plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of Kinhibitor-XYZ for 72 hours.

-

Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer. EC50 values are calculated from the resulting dose-response curves.

Protocol 3: Western Blotting for Pharmacodynamic Markers

This protocol is used to detect the levels of phosphorylated PF-alpha and total Cyclin D1 protein in cells treated with Kinhibitor-XYZ.

Methodology:

-

Cell Treatment: Plate HCT-116 cells and treat with varying concentrations of Kinhibitor-XYZ (e.g., 0, 10, 50, 200, 1000 nM) for 24 hours.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-PF-alpha, anti-Cyclin D1, anti-Actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry is used for quantification relative to a loading control (e.g., Actin).

What is Kinhibitor-XYZ?

As "Kinhibitor-XYZ" is a hypothetical compound, this technical guide utilizes Imatinib (Gleevec®), a well-characterized tyrosine kinase inhibitor, as a representative example to illustrate the requested data formats and content. Imatinib is a cornerstone in targeted cancer therapy, primarily used in the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2]

Kinhibitor-XYZ (Imatinib) is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several protein-tyrosine kinases.[3][4] Its primary targets include the Bcr-Abl fusion protein, the receptor tyrosine kinases for platelet-derived growth factor (PDGFR), and the stem cell factor receptor (c-Kit).[2][5]

In Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML), the Bcr-Abl fusion gene creates a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[6][7] Kinhibitor-XYZ binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing it in an inactive conformation.[8][9] This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling pathways essential for neoplastic growth.[2][7][8] The key pathways inhibited include the Ras/MAPK pathway (regulating cellular proliferation), the PI3K/Akt pathway (promoting cell survival), and others involved in cytoskeletal organization and cell motility.[1][10] By interrupting these signals, Kinhibitor-XYZ induces apoptosis and inhibits the proliferation of Bcr-Abl-positive cells.[6][8]

Quantitative Data

The following tables summarize the key quantitative parameters for Kinhibitor-XYZ, including its inhibitory potency, pharmacokinetic properties, and clinical efficacy in newly diagnosed Ph+ CML patients in the chronic phase.

Table 1: In Vitro Inhibitory Potency

| Target Kinase | IC₅₀ Value | Cell Type / Assay Condition | Reference |

| v-Abl | 38 nM | In vitro kinase assay | |

| v-Abl | 0.6 µM | Cell-free assay | [11] |

| c-Kit | 0.1 µM | Cell-based assay | [11] |

| PDGFR | 0.1 µM | Cell-based assay | [11] |

Table 2: Pharmacokinetic Properties (Oral Administration)

| Parameter | Value | Condition | Reference |

| Bioavailability | 98% | Mean absolute bioavailability | [1][4][12] |

| Tₘₐₓ (Time to Peak Plasma Conc.) | 2 - 4 hours | Post-oral administration | [1][13] |

| Plasma Protein Binding | ~95% | Mainly to albumin and α1-acid glycoprotein | [1][4][13] |

| Metabolism | Hepatic, primarily via CYP3A4 | Major active metabolite: N-desmethyl derivative | [1][6][13] |

| Elimination Half-Life (t½) | ~18 hours | Parent compound | [4][5][12] |

Table 3: Clinical Efficacy in Ph+ CML (IRIS Study, 5-Year Follow-up)

| Response Endpoint | Rate (%) | Time Point | Reference |

| Complete Hematologic Response | 98% | By 5 years | [14] |

| Major Cytogenetic Response (MCyR) | 92% | By 5 years | [14] |

| Complete Cytogenetic Response (CCyR) | 87% | By 5 years | [14] |

| Estimated Overall Survival | 89.4% | At 5 years | [14] |

| Estimated Freedom from Progression to Advanced Disease | 93% | At 5 years | [14] |

Experimental Protocols

Detailed methodologies for key assays used to characterize Kinhibitor-XYZ are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Principle)

This protocol outlines a method to determine the IC₅₀ value of Kinhibitor-XYZ against a target kinase like Abl. The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

-

Reagent Preparation : Prepare kinase buffer (e.g., 25mM Tris-HCl pH 7.5, 10mM MgCl₂, 1mM EGTA). Prepare serial dilutions of Kinhibitor-XYZ in DMSO, then further dilute in kinase buffer. Prepare a solution of the target kinase (e.g., recombinant Abl) and its specific peptide substrate in kinase buffer.

-

Kinase Reaction : In a 384-well plate, add 5 µL of the kinase/substrate solution to each well. Add 5 µL of the diluted Kinhibitor-XYZ or DMSO vehicle control to the appropriate wells.[15] Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., final concentration of 10 µM).[15]

-

Incubation : Incubate the plate at 30°C for 60 minutes.[16]

-

Reaction Termination and ADP Detection : Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]

-

Signal Generation : Convert the ADP generated to ATP by adding 20 µL of Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ATP (and thus the original ADP) concentration.[17] Incubate for 30-60 minutes at room temperature in the dark.

-

Data Acquisition : Measure luminescence using a plate reader. The signal is inversely correlated with kinase inhibition.

-

Data Analysis : Calculate the percentage of kinase activity relative to the DMSO control for each concentration of Kinhibitor-XYZ. Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of Kinhibitor-XYZ on the viability and proliferation of Bcr-Abl-positive cells (e.g., K562 cell line). The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Cell Plating : Seed Bcr-Abl-positive cells (e.g., K562) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[18]

-

Compound Treatment : Prepare serial dilutions of Kinhibitor-XYZ in culture medium. Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[19] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[18]

-

Formazan Solubilization : Carefully remove the culture medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19]

-

Data Acquisition : Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader.[20]

-

Data Analysis : Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

Diagrams illustrating the core mechanism of action and a representative experimental workflow are provided below.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imatinib - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. ovid.com [ovid.com]

- 13. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancernetwork.com [cancernetwork.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. frontiersin.org [frontiersin.org]

- 17. bmglabtech.com [bmglabtech.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. cosmobiousa.com [cosmobiousa.com]

Kinhibitor-XYZ: A Novel Kinase Inhibitor for Targeted Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Characterization of Kinhibitor-XYZ

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of Kinhibitor-XYZ, a novel and potent small molecule inhibitor of the fictional Tyrant Kinase 1 (TK1). Dysregulation of the TK1 signaling pathway has been implicated in the pathogenesis of various proliferative diseases. Kinhibitor-XYZ was identified through a high-throughput screening campaign and subsequently optimized via structure-activity relationship (SAR) studies to enhance its potency and selectivity. This document details the synthetic route, in vitro and in vivo experimental protocols, and key preclinical data for Kinhibitor-XYZ. The information presented herein is intended to provide researchers and drug development professionals with a thorough understanding of the scientific foundation for the continued development of Kinhibitor-XYZ as a potential therapeutic agent.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1][] The aberrant activity of protein kinases is a common driver of numerous diseases, most notably cancer.[1][3] This has made them a prime target for therapeutic intervention.[1] Kinase inhibitors have emerged as a successful class of targeted therapies, offering improved efficacy and reduced toxicity compared to traditional cytotoxic agents.[4]

This document focuses on Kinhibitor-XYZ, a novel ATP-competitive inhibitor of Tyrant Kinase 1 (TK1). TK1 is a receptor tyrosine kinase that, upon activation by its ligand, Growth Factor Alpha (GFA), initiates a downstream signaling cascade that promotes cell proliferation and survival. The TK1 pathway is frequently hyperactivated in several cancer types, making it a compelling target for therapeutic intervention.

Discovery of Kinhibitor-XYZ

Kinhibitor-XYZ was identified from a library of synthetic compounds using a high-throughput screening (HTS) assay designed to measure the inhibition of TK1 kinase activity. The initial hit compound was subsequently optimized through a medicinal chemistry campaign to improve its potency, selectivity, and pharmacokinetic properties, leading to the development of Kinhibitor-XYZ.

Logical Workflow for Kinhibitor-XYZ Discovery

Caption: High-level workflow for the discovery of Kinhibitor-XYZ.

Synthesis of Kinhibitor-XYZ

The synthesis of Kinhibitor-XYZ is achieved through a multi-step process. The detailed synthetic route is outlined below.

Experimental Protocol: Synthesis of Kinhibitor-XYZ

Step 1: Synthesis of Intermediate 1 (2-amino-5-bromopyrimidine)

-

To a solution of 2-aminopyrimidine (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 1.

Step 2: Suzuki-Miyaura Cross-Coupling for Intermediate 2

-

To a solution of Intermediate 1 (1.0 eq) and (4-formylphenyl)boronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add aqueous sodium carbonate (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture at 90 °C for 12 hours.

-

After cooling, the reaction is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford Intermediate 2.

Step 3: Reductive Amination to Yield Kinhibitor-XYZ

-

To a solution of Intermediate 2 (1.0 eq) and 4-fluoroaniline (1.1 eq) in methanol, add acetic acid to adjust the pH to 5-6.

-

Stir the mixture for 30 minutes, then add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.

-

The final product, Kinhibitor-XYZ, is purified by preparative HPLC.

In Vitro Characterization

Biochemical and Cellular Assays

The inhibitory activity of Kinhibitor-XYZ was evaluated through a series of in vitro biochemical and cell-based assays.

Experimental Protocol: TK1 Kinase Inhibition Assay

-

The kinase activity of recombinant human TK1 is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The assay is performed in a 384-well plate containing TK1 enzyme, a biotinylated peptide substrate, and ATP in kinase buffer.

-

Kinhibitor-XYZ is serially diluted and added to the wells.

-

The reaction is initiated by the addition of ATP and incubated at room temperature.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

After incubation, the TR-FRET signal is measured. The IC50 value is calculated from the dose-response curve.

Experimental Protocol: Cell Proliferation Assay

-

Cancer cell lines with known TK1 hyperactivation are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with increasing concentrations of Kinhibitor-XYZ for 72 hours.

-

Cell viability is assessed using a resazurin-based assay.

-

The GI50 (concentration for 50% growth inhibition) is determined by fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

| Parameter | Kinhibitor-XYZ |

| TK1 IC50 (nM) | 5.2 |

| Kinase Selectivity (S-Score) | 0.08 |

| Cell Line A GI50 (nM) | 25.7 |

| Cell Line B GI50 (nM) | 38.1 |

| Aqueous Solubility (µg/mL) | 150 |

| LogD (pH 7.4) | 2.8 |

| Plasma Protein Binding (%) | 92.5 |

Mechanism of Action and Signaling Pathway

Kinhibitor-XYZ exerts its effect by inhibiting the TK1 signaling pathway. Upon binding of Growth Factor Alpha (GFA), TK1 dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This leads to the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Kinhibitor-XYZ blocks the initial autophosphorylation of TK1, thereby inhibiting the entire downstream cascade.

TK1 Signaling Pathway and Inhibition by Kinhibitor-XYZ

Caption: The TK1 signaling cascade and the inhibitory action of Kinhibitor-XYZ.

In Vivo Evaluation

The in vivo efficacy of Kinhibitor-XYZ was assessed in a xenograft mouse model.

Experimental Protocol: Xenograft Tumor Model

-

Human cancer cells (Cell Line A) are subcutaneously implanted into the flank of immunodeficient mice.

-

When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

Kinhibitor-XYZ is administered orally once daily at a specified dose.

-

Tumor volume and body weight are measured twice weekly.

-

At the end of the study, tumors are excised for pharmacodynamic analysis.

Pharmacokinetic and Efficacy Data

| Parameter | Value |

| Oral Bioavailability (%) | 45 |

| Plasma Half-life (hours) | 8.2 |

| Cmax (ng/mL) at 10 mg/kg | 1250 |

| Tumor Growth Inhibition (%) at 10 mg/kg | 65 |

Conclusion

Kinhibitor-XYZ is a potent and selective inhibitor of the TK1 kinase with demonstrated in vitro and in vivo anti-proliferative activity. The data presented in this whitepaper support the continued development of Kinhibitor-XYZ as a promising candidate for targeted cancer therapy. Further studies are warranted to fully elucidate its safety profile and clinical potential.

References

- 1. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative analysis of kinase inhibitor selectivity. | BioGRID [thebiogrid.org]

Kinhibitor-XYZ target protein interaction

An In-depth Technical Guide to the Interaction of Kinhibitor-XYZ with its Target Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kinhibitor-XYZ is a novel synthetic molecule designed as a potent and selective inhibitor of a key signaling protein. This document provides a comprehensive overview of the interaction between Kinhibitor-XYZ and its designated target, the "Kinase-Associated Protein 1" (KAP1). The information herein details the binding kinetics, mechanism of inhibition, cellular effects, and the experimental protocols used to elucidate these characteristics. This guide is intended to serve as a technical resource for researchers engaged in kinase inhibitor drug discovery and development.

Target Protein: Kinase-Associated Protein 1 (KAP1)

Kinase-Associated Protein 1 (KAP1) is a serine/threonine kinase that plays a pivotal role in cellular growth, proliferation, and survival. Overexpression or dysregulation of KAP1 has been implicated in various oncogenic pathways, making it a compelling target for therapeutic intervention. Kinhibitor-XYZ has been developed to specifically target the ATP-binding pocket of KAP1, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data Summary

The following tables summarize the quantitative data derived from various in vitro and cell-based assays characterizing the interaction between Kinhibitor-XYZ and KAP1.

Table 1: Binding Affinity and Inhibitory Potency

| Parameter | Value | Description |

| Ki (nM) | 15.2 ± 2.1 | Inhibitor binding constant, indicating the affinity of Kinhibitor-XYZ for KAP1. |

| IC50 (nM) | 45.8 ± 5.6 | Half-maximal inhibitory concentration in an in vitro kinase assay. |

| Kd (nM) | 22.5 ± 3.4 | Dissociation constant determined by Isothermal Titration Calorimetry (ITC). |

Table 2: In Vitro Kinase Assay Kinetics

| Substrate | Parameter | No Inhibitor | With Kinhibitor-XYZ (20 nM) |

| Peptide Substrate A | Km (µM) | 10.5 | 25.8 |

| Vmax (µmol/min/mg) | 150.2 | 148.9 | |

| ATP | Km (µM) | 25.0 | 65.4 |

| Vmax (µmol/min/mg) | 149.5 | 151.0 |

Table 3: Cellular Activity

| Cell Line | Target | EC50 (nM) | Assay Type |

| Cancer Cell Line A (KAP1-dependent) | KAP1 | 85.3 ± 9.7 | Cell Proliferation (72h) |

| Normal Cell Line B (Low KAP1) | KAP1 | > 10,000 | Cell Viability (72h) |

Signaling Pathway and Mechanism of Action

Kinhibitor-XYZ acts as a competitive inhibitor of ATP binding to the KAP1 kinase domain. This prevents the transfer of a phosphate group from ATP to the downstream substrate proteins, thereby inhibiting the entire signaling cascade.

Preliminary In Vitro Profile of a Novel Kinase Inhibitor: Kinhibitor-XYZ

Abstract

This document provides a comprehensive technical overview of the preliminary in vitro characterization of Kinhibitor-XYZ, a novel small molecule inhibitor targeting key signaling pathways implicated in oncogenesis. The following sections detail the biochemical and cellular activity of Kinhibitor-XYZ, including its inhibitory effects on target kinases and its impact on cancer cell proliferation. Detailed experimental protocols and visual representations of the targeted signaling pathways are provided to facilitate a deeper understanding of its mechanism of action and to aid in the design of future studies.

Biochemical Activity and Selectivity

Kinhibitor-XYZ was profiled for its inhibitory activity against a panel of recombinant human kinases. The primary targets were identified as key components of the MAPK/ERK and PI3K/Akt signaling cascades.

Table 1: Enzymatic Inhibition of Target Kinases by Kinhibitor-XYZ

| Kinase Target | IC₅₀ (nM) | Assay Format |

| MEK1 | 15.2 | TR-FRET |

| ERK2 | 89.7 | TR-FRET |

| PI3Kα | 25.4 | Luminescence |

| Akt1 | 68.1 | Luminescence |

IC₅₀ values represent the concentration of Kinhibitor-XYZ required to inhibit 50% of the kinase activity. Data are the mean of three independent experiments.

Table 2: Kinase Selectivity Profile of Kinhibitor-XYZ at 1 µM

| Kinase | % Inhibition at 1 µM |

| CDK2 | < 10% |

| PKA | < 5% |

| EGFR | 12% |

| VEGFR2 | 8% |

Selectivity was assessed against a panel of 96 kinases. Only representative off-target kinases are shown.

Cellular Activity

The anti-proliferative effects of Kinhibitor-XYZ were evaluated in a panel of human cancer cell lines.

Table 3: Anti-proliferative Activity of Kinhibitor-XYZ in Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (nM) |

| A549 | Lung Carcinoma | 120.5 |

| MCF-7 | Breast Adenocarcinoma | 250.8 |

| U87 MG | Glioblastoma | 180.2 |

EC₅₀ values represent the concentration of Kinhibitor-XYZ required to inhibit 50% of cell growth after 72 hours of treatment. Data are the mean of three independent experiments.

Signaling Pathway Analysis

The mechanism of action of Kinhibitor-XYZ was further investigated by assessing its impact on intracellular signaling pathways.

The Impact of Kinhibitor-XYZ on a B-Raf Mutant Cellular Background: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Fictional Abstract: Kinhibitor-XYZ is a novel, potent, and selective small molecule inhibitor targeting the B-Raf(V600E) mutation, a key driver in several human cancers. This document provides a comprehensive overview of the cellular pathways modulated by Kinhibitor-XYZ, detailing its mechanism of action, effects on downstream signaling, and induction of apoptosis. We present quantitative data from a series of preclinical investigations, detailed experimental protocols, and visual representations of the affected signaling cascades to facilitate a deeper understanding of Kinhibitor-XYZ's therapeutic potential.

Introduction to Kinhibitor-XYZ

Kinhibitor-XYZ is a highly specific, ATP-competitive kinase inhibitor designed to target the constitutively active B-Raf(V600E) mutant protein.[1] The B-Raf(V600E) mutation is a prevalent oncogenic driver, leading to the aberrant activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn promotes uncontrolled cell proliferation and survival.[1][2] Kinhibitor-XYZ has demonstrated significant anti-tumor activity in preclinical models harboring this mutation. This guide will explore the molecular consequences of B-Raf(V600E) inhibition by Kinhibitor-XYZ.

Core Cellular Pathway Affected: The MAPK Signaling Cascade

The primary cellular pathway affected by Kinhibitor-XYZ is the MAPK/ERK pathway. In cancer cells with the B-Raf(V600E) mutation, this pathway is constitutively active, driving cell growth and proliferation.[1] Kinhibitor-XYZ effectively abrogates this signaling by directly inhibiting the mutated B-Raf kinase.

Mechanism of Action of Kinhibitor-XYZ

Kinhibitor-XYZ functions as an ATP-competitive inhibitor of the B-Raf(V600E) kinase. Its high selectivity for the mutant form over wild-type B-Raf and other kinases minimizes off-target effects. By blocking the ATP-binding site, Kinhibitor-XYZ prevents the phosphorylation and subsequent activation of MEK1/2, the immediate downstream target of B-Raf.[3]

Figure 1: Simplified MAPK signaling pathway and the inhibitory action of Kinhibitor-XYZ.

Quantitative Analysis of MAPK Pathway Inhibition

The efficacy of Kinhibitor-XYZ in suppressing the MAPK pathway was quantified by measuring the phosphorylation status of key downstream proteins, MEK1/2 and ERK1/2, in a B-Raf(V600E) mutant melanoma cell line (A375).

| Treatment Group | p-MEK1/2 Levels (Relative to Vehicle) | p-ERK1/2 Levels (Relative to Vehicle) |

| Vehicle (DMSO) | 1.00 | 1.00 |

| Kinhibitor-XYZ (10 nM) | 0.45 | 0.38 |

| Kinhibitor-XYZ (50 nM) | 0.12 | 0.09 |

| Kinhibitor-XYZ (100 nM) | 0.05 | 0.03 |

Table 1: Dose-dependent inhibition of MEK1/2 and ERK1/2 phosphorylation by Kinhibitor-XYZ in A375 cells after 24 hours of treatment. Data are presented as the mean of three independent experiments.

Induction of Apoptosis by Kinhibitor-XYZ

A key therapeutic outcome of MAPK pathway inhibition is the induction of apoptosis, or programmed cell death, in cancer cells.[4] Kinhibitor-XYZ demonstrated a potent pro-apoptotic effect in B-Raf(V600E) mutant cells.

Caspase Activation Cascade

The apoptotic program initiated by Kinhibitor-XYZ involves the activation of the caspase cascade, a family of proteases that execute cell death.[5] Treatment with Kinhibitor-XYZ leads to the activation of initiator caspases (e.g., Caspase-9) and subsequent activation of effector caspases (e.g., Caspase-3 and -7).[6]

Figure 2: Intrinsic apoptosis pathway activated by Kinhibitor-XYZ.

Quantitative Assessment of Apoptosis

The pro-apoptotic activity of Kinhibitor-XYZ was quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.

| Treatment Group | Percentage of Apoptotic Cells (Annexin V positive) |

| Vehicle (DMSO) | 5.2% |

| Kinhibitor-XYZ (10 nM) | 25.8% |

| Kinhibitor-XYZ (50 nM) | 68.3% |

| Kinhibitor-XYZ (100 nM) | 85.1% |

Table 2: Percentage of apoptotic A375 cells after 48 hours of treatment with Kinhibitor-XYZ. Data represent the mean of three independent experiments.

Detailed Experimental Protocols

Western Blotting for Phospho-Protein Analysis

-

Cell Culture and Treatment: A375 cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with Kinhibitor-XYZ at the indicated concentrations or with DMSO (vehicle) for 24 hours.

-

Protein Extraction: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-MEK1/2, MEK1/2, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH). Subsequently, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay using Annexin V/PI Staining

-

Cell Culture and Treatment: A375 cells were seeded in 6-well plates and treated with Kinhibitor-XYZ or DMSO for 48 hours.

-

Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet was resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.[7]

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.[7]

In Vitro Kinase Assay

-

Assay Setup: The inhibitory activity of Kinhibitor-XYZ on B-Raf(V600E) kinase activity was assessed using a commercially available in vitro kinase assay kit.

-

Reaction: The kinase reaction was performed in a 96-well plate containing recombinant B-Raf(V600E) enzyme, a specific substrate peptide, and ATP. Kinhibitor-XYZ was added at various concentrations.

-

Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent that generates a luminescent or fluorescent signal.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Figure 3: Experimental workflow for the preclinical evaluation of Kinhibitor-XYZ.

Conclusion

Kinhibitor-XYZ is a potent and selective inhibitor of the B-Raf(V600E) oncoprotein. It effectively downregulates the constitutively active MAPK signaling pathway, leading to a significant reduction in the phosphorylation of downstream effectors MEK and ERK. This targeted inhibition of a key survival pathway culminates in the robust induction of apoptosis in B-Raf(V600E) mutant cancer cells. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of Kinhibitor-XYZ in relevant cancer models.

References

- 1. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis Assays [sigmaaldrich.com]

- 5. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

An In-depth Technical Guide to Early-Stage Research on Kinhibitor-XYZ

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinhibitor-XYZ is a novel, orally active, selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with adenosine triphosphate (ATP) at the binding site within the intracellular domain of the receptor, Kinhibitor-XYZ effectively blocks EGFR autophosphorylation and subsequent downstream signaling cascades.[1][2] This inhibition leads to the disruption of critical pathways involved in cancer cell proliferation, survival, and metastasis, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][3][4] Early-stage research demonstrates potent and selective activity in both biochemical and cell-based assays, particularly in cancer models harboring activating mutations in the EGFR gene. This document provides a comprehensive overview of the preclinical data, experimental protocols, and core signaling pathways associated with Kinhibitor-XYZ.

Mechanism of Action

EGFR is a transmembrane glycoprotein that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intrinsic intracellular tyrosine kinase domain. This activation triggers autophosphorylation of multiple tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling.[3][5] Kinhibitor-XYZ is a competitive inhibitor that binds to the ATP pocket of the EGFR tyrosine kinase domain, preventing this autophosphorylation and effectively blocking the signal transduction cascade.[2] This action inhibits malignant cell proliferation and can induce apoptosis, particularly in tumors dependent on EGFR signaling for their growth and survival.[1][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from early-stage preclinical studies of Kinhibitor-XYZ.

Table 1: In Vitro Cellular Activity (IC50)

| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (nM) | Reference |

| PC-9 | NSCLC | Exon 19 Deletion | 14 | [6] |

| HCC827 | NSCLC | Exon 19 Deletion | 13.06 | [7] |

| H3255 | NSCLC | L858R | 3 | [8] |

| A549 | NSCLC | Wild-Type | 10,000 | [9] |

| NCI-H1975 | NSCLC | L858R, T790M | >3,000 | [6] |

| GEO | Colon Cancer | Wild-Type | Not Specified |

NSCLC: Non-Small Cell Lung Cancer

Table 2: Biochemical Kinase Selectivity Profile

| Kinase Target | Kd (nM) |

| EGFR | 3.4 |

| EGFR (L858R) | 2.1 |

| EGFR (T790M) | 490 |

| ERBB2 (HER2) | 1,500 |

| ERBB4 (HER4) | 410 |

| ABL1 | >10,000 |

| SRC | >10,000 |

| LCK | >10,000 |

| MET | >10,000 |

| VEGFR2 | >10,000 |

Data represents a selection from a comprehensive KINOMEscan panel. Kd (dissociation constant) is a measure of binding affinity; lower values indicate stronger binding.

Table 3: Preclinical Pharmacokinetic Parameters (Mouse Model)

| Parameter | Value | Dosing Route |

| Bioavailability | ~60% | Oral |

| Tmax (Peak Plasma Time) | 3-7 hours | Oral |

| Protein Binding | ~90% | - |

| Primary Metabolism | Hepatic (CYP3A4) | - |

| Elimination | Feces (86%) | - |

Visualized Signaling Pathways and Workflows

EGFR Signaling Pathway Inhibition

The diagram below illustrates the EGFR signaling cascade and the point of intervention for Kinhibitor-XYZ. Upon ligand binding, EGFR activates two primary downstream pathways: the RAS/RAF/MEK/ERK pathway, which primarily regulates cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and anti-apoptotic signals.[3][10] Kinhibitor-XYZ blocks the initial autophosphorylation event, thereby inhibiting both of these major axes.

Caption: Kinhibitor-XYZ blocks EGFR autophosphorylation, inhibiting downstream signaling.

Experimental Workflow for In Vitro Evaluation

The following workflow outlines the typical sequence of experiments used to characterize the in vitro activity of Kinhibitor-XYZ, progressing from broad screening to specific mechanism of action studies.

Caption: A logical workflow for the in vitro characterization of Kinhibitor-XYZ.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of Kinhibitor-XYZ that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., PC-9, A549) in 96-well flat-bottom plates at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Kinhibitor-XYZ in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[11]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Target Engagement (Western Blot for Phospho-EGFR)

This protocol assesses the ability of Kinhibitor-XYZ to inhibit EGFR phosphorylation in a cellular context.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat cells with various concentrations of Kinhibitor-XYZ (e.g., 0.1x, 1x, and 10x IC50) for 2-6 hours.

-

Ligand Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes at 37°C to induce EGFR phosphorylation.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix 20-30 µg of protein with 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

-

Gel Electrophoresis and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1173) overnight at 4°C.[7]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Visualization: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control like β-actin.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of Kinhibitor-XYZ in a mouse model.

-

Cell Implantation: Subcutaneously inject 5 million human cancer cells (e.g., H3255) mixed with Matrigel into the flank of athymic nude mice.[4]

-

Tumor Growth and Grouping: Allow tumors to grow to a volume of approximately 150-200 mm³. Randomize mice into treatment and control groups (n=5-7 per group).

-

Drug Administration: Prepare Kinhibitor-XYZ in a suitable vehicle (e.g., corn oil). Administer the compound to the treatment group via oral gavage at a specified dose (e.g., 40 mg/kg daily). The control group receives the vehicle only.[4]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (0.52 × length × width²).

-

Monitoring: Monitor animal body weight and general health throughout the study as indicators of toxicity.

-

Study Endpoint: Continue treatment for a predefined period (e.g., 20 days). At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

-

Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor effect.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacokinetic evaluation of gefitinib when administered with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of Key Genes and Pathways in Gefitinib-Resistant Lung Adenocarcinoma using Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Kinhibitor-XYZ experimental protocol for cell culture

A Selective JAK2 Inhibitor for Cell Culture-Based Research

Introduction

Kinhibitor-XYZ is a potent and selective, ATP-competitive inhibitor of Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway, often through gain-of-function mutations in JAK2 such as the V617F mutation, is a key driver in myeloproliferative neoplasms (MPNs) and other hematological malignancies.[3] Kinhibitor-XYZ provides researchers with a valuable tool to investigate the roles of JAK2 in both normal and pathological cellular functions. This document outlines the essential protocols for utilizing Kinhibitor-XYZ in cell culture experiments.

Mechanism of Action

Cytokines and growth factors binding to their specific cell surface receptors trigger the activation of receptor-associated JAKs.[2][4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[1][2] Kinhibitor-XYZ selectively binds to the ATP-binding pocket of JAK2, preventing the phosphorylation of its downstream targets and effectively blocking the signaling cascade.

References

Application Notes and Protocols for p38 MAPK Inhibitor Dosage in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage guidelines for the use of p38 mitogen-activated protein kinase (MAPK) inhibitors in preclinical animal models. The following information is based on publicly available data for the well-characterized p38 MAPK inhibitors, Losmapimod and Neflamapimod (VX-745), and serves as a comprehensive guide for researchers investigating novel kinase inhibitors targeting this pathway.

Introduction to p38 MAPK Inhibition

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. Consequently, inhibitors of p38 MAPK are of significant interest for therapeutic development. This document outlines key considerations and experimental protocols for evaluating p38 MAPK inhibitors in rodent models.

The p38 MAPK cascade involves a series of protein kinases, where upstream MAPKKKs (e.g., TAK1, ASK1) activate MAPKKs (MKK3 and MKK6), which in turn dually phosphorylate and activate p38 MAPK isoforms (α, β, γ, δ).[1][3] Activated p38 then phosphorylates downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF-2, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][3]

Recommended p38 MAPK Inhibitors for In Vivo Studies

For the purpose of these application notes, Losmapimod and Neflamapimod (VX-745) have been selected as representative p38 MAPK inhibitors due to the availability of published data on their use in animal models.

-

Losmapimod: A selective inhibitor of p38α and p38β isoforms.[4]

-

Neflamapimod (VX-745): A potent and selective inhibitor of p38α MAPK.[5][6][7]

Quantitative Data Summary: In Vivo Dosage and Efficacy

The following tables summarize reported dosages and efficacy data for Losmapimod and Neflamapimod in various animal models.

Table 1: Losmapimod Dosage and Efficacy in Animal Models

| Animal Model | Disease/Condition | Dosing Regimen | Route of Administration | Efficacy/Outcome | Reference(s) |

| Mouse (Xenograft) | Facioscapulohumeral Muscular Dystrophy (FSHD) | 6 mg/kg and 18 mg/kg, twice daily for 4 days | Oral | Dose-dependent decrease in DUX4 and DUX4 target mRNA levels (~80% and >90% reduction, respectively). | [8] |

| Mouse (Xenograft) | FSHD | 6 mg/kg, twice daily for 14 days | Oral | Assessed effects on myoblast differentiation. | [8] |

| Rat | Acute Pain (Carrageenan-induced) | 12 mg/kg, once daily | Oral | Assessed analgesic effects. | [9] |

| Rat | Acute Pain (Dose-Response) | ED90 determined to be approximately 30 mg/kg | Oral | Established dose-response for analgesia. | [9] |

Table 2: Neflamapimod (VX-745) Dosage and Efficacy in Animal Models

| Animal Model | Disease/Condition | Dosing Regimen | Route of Administration | Efficacy/Outcome | Reference(s) |

| Mouse (Collagen-Induced Arthritis) | Rheumatoid Arthritis | 2.5, 5, and 10 mg/kg, twice daily for 20 days | Oral | 27%, 31%, and 44% improvement in inflammatory scores, respectively. 32-39% protection of bone and cartilage erosion. | [5][10] |

| Rat (Adjuvant-Induced Arthritis) | Rheumatoid Arthritis | ED50 of 5 mg/kg | Oral | 93% inhibition of bone resorption and 56% inhibition of inflammation. | [5] |

Experimental Protocols

Preparation of Dosing Solutions for Oral Administration

A common vehicle formulation for oral gavage of kinase inhibitors in rodents consists of a mixture of solvents to ensure solubility and stability.

Protocol 1: General Vehicle Formulation for Oral Gavage in Mice

-

Components:

-

Dimethyl sulfoxide (DMSO)

-

PEG300 or PEG400

-

Tween-80

-

Saline (0.9% NaCl)

-

-

Preparation for Normal Mice:

-

Prepare a stock solution of the inhibitor in DMSO.

-

In a sterile tube, add the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Add the appropriate volume of the inhibitor stock solution to the vehicle to achieve the final desired concentration.

-

Vortex thoroughly to ensure a homogenous suspension or solution.

-

-

Preparation for Immunocompromised or Sensitive Mice:

-

To minimize potential toxicity from DMSO, reduce its concentration: 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline.

-

Protocol 2: Neflamapimod (VX-745) Formulation in Propylene Glycol

For studies with Neflamapimod in a mouse model of arthritis, the inhibitor was formulated in 100% propylene glycol for oral administration.[11]

-

Component:

-

Propylene Glycol (PG)

-

-

Preparation:

-

Calculate the required amount of Neflamapimod based on the desired dose (e.g., 2.5, 5, or 10 mg/kg) and the number and weight of the animals.

-

Dissolve the Neflamapimod powder directly in propylene glycol to the final desired concentration.

-

Vortex or sonicate if necessary to ensure complete dissolution.

-

Administration Protocol: Oral Gavage in Mice

Oral gavage is a standard method for precise oral dosing in rodents.

-

Animal Handling:

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

-

-

Gavage Needle Insertion:

-

Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.

-

Measure the needle length from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

-

Gently insert the needle into the mouth, allowing the mouse to swallow the tip.

-

Advance the needle along the roof of the mouth and down the esophagus until the pre-measured depth is reached. Do not force the needle.

-

-

Substance Administration:

-

Slowly administer the prepared dosing solution.

-

Withdraw the needle gently.

-

-

Post-Administration Monitoring:

-

Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.

-

Note: Alternative, less stressful methods of voluntary oral administration in palatable vehicles like sweetened condensed milk or flavored jelly have been developed and can be considered.[12][13][14][15]

Visualization of Pathways and Workflows

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for In Vivo Evaluation of a Novel p38 MAPK Inhibitor

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. myfshd.org [myfshd.org]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antinociceptive properties of losmapimod in two acute pain models in rats: behavioural analysis, immunohistochemistry, dose response, and comparison with usual analgesic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neflamapimod (VX-745, VRT-031745; VD-31745) | p38 MAPK inhibitor | CAS 209410-46-8 | Buy Neflamapimod (VX-745, VRT-031745; VD-31745) from Supplier InvivoChem [invivochem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Researchers [rodentmda.ch]

- 13. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Voluntary oral administration of drugs in mice [protocols.io]

- 15. Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Kinhibitor-XYZ solubility and preparation for experiments

Application Notes and Protocols: Kinhibitor-XYZ

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Kinhibitor-XYZ is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its effects by targeting several RTKs implicated in tumor growth, pathological angiogenesis, and metastatic progression of cancer. Key targets include platelet-derived growth factor receptors (PDGFRα and PDGFRβ), vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), stem cell factor receptor (KIT), and Fms-like tyrosine kinase-3 (FLT3).[1][2][3] By simultaneously inhibiting these pathways, Kinhibitor-XYZ disrupts tumor vascularization and triggers cancer cell apoptosis, leading to a reduction in tumor size.[1][3]

These application notes provide detailed protocols for the solubilization and preparation of Kinhibitor-XYZ for use in various experimental settings, along with its key solubility characteristics.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₂₇FN₄O₂ · C₄H₆O₅ |

| Molecular Weight | 532.6 g/mol |

| Appearance | Yellow to orange powder |

| Storage | Store at -20°C for at least two years.[1] |

Solubility Data

Kinhibitor-XYZ is supplied as a malate salt. Its solubility in common laboratory solvents is summarized in the table below. For optimal results, it is recommended to use fresh DMSO, as moisture absorption can reduce solubility.

| Solvent | Solubility |

| DMSO | ≥ 15 mg/mL[4] |

| Dimethylformamide (DMF) | ~1 mg/mL[1][5] |

| Ethanol | Insoluble[6] |

| Water | Insoluble[6] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[1][5] |

| Aqueous Media (pH 1.2 to 6.8) | > 25 mg/mL[7] |

Preparation of Stock and Working Solutions

Preparation of a 10 mM DMSO Stock Solution

-

Materials:

-

Kinhibitor-XYZ powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Equilibrate the Kinhibitor-XYZ vial to room temperature before opening.

-

To prepare a 10 mM stock solution, reconstitute the contents of a vial containing 5.33 mg of Kinhibitor-XYZ with 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the DMSO stock solution at -20°C. When stored properly, the solution should be stable for up to 3 months.[8]

-

Preparation of Aqueous Working Solutions for in vitro Experiments

Kinhibitor-XYZ is sparingly soluble in aqueous buffers. To prepare a working solution for cell culture experiments, it is recommended to first dissolve it in DMSO and then dilute it with the aqueous buffer of choice.[1][5]

-

Materials:

-

10 mM Kinhibitor-XYZ DMSO stock solution

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

-

Procedure:

-

Thaw an aliquot of the 10 mM Kinhibitor-XYZ DMSO stock solution.

-

For a final concentration of 10 µM, dilute 1 µL of the 10 mM stock solution into 1 mL of the desired aqueous buffer (e.g., cell culture medium).

-

Mix thoroughly by gentle inversion.

-

It is not recommended to store the aqueous solution for more than one day.[1][5]

-

Working concentrations for cell-based assays typically range from 0.1 to 10 µM.[8]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of Kinhibitor-XYZ on the proliferation of cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., HUVEC, MV4;11)

-

Complete cell culture medium

-

96-well cell culture plates

-

Kinhibitor-XYZ working solutions (prepared as described above)

-

Cell proliferation reagent (e.g., Alamar Blue)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

The next day, treat the cells with serial dilutions of Kinhibitor-XYZ (e.g., 0.01, 0.1, 1, 10 µM) in fresh culture medium. Include a vehicle control (DMSO-treated) group.

-

Incubate the cells for 48-72 hours.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the log concentration of Kinhibitor-XYZ.

-

Protocol 2: In Vitro Receptor Tyrosine Kinase Phosphorylation Assay

This protocol outlines a method to determine the inhibitory effect of Kinhibitor-XYZ on the phosphorylation of its target RTKs.

-

Materials:

-

Procedure:

-

Plate cells and grow them to approximately 80% confluency.

-

Serum-starve the cells overnight by replacing the complete medium with a serum-free medium.

-

Pre-treat the cells with various concentrations of Kinhibitor-XYZ for 1-2 hours.[8]

-

Stimulate the cells with the corresponding ligand (e.g., 50 ng/mL VEGF₁₆₅) for 5-10 minutes at 37°C.[9]

-

Wash the cells with ice-cold PBS and then lyse them.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting with antibodies against the phosphorylated and total forms of the target RTK. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Analyze the band intensities to determine the extent of phosphorylation inhibition.

-

Protocol 3: Preparation of Kinhibitor-XYZ for In Vivo Oral Administration

This protocol provides a method for formulating Kinhibitor-XYZ for oral gavage in animal models.

-

Materials:

-

Kinhibitor-XYZ malate powder

-

Vehicle solution: 0.5% (w/v) carboxymethylcellulose sodium, 1.8% (w/v) NaCl, 0.4% (w/v) Tween-80, and 0.9% (w/v) benzyl alcohol in deionized water, adjusted to pH 6.0.[10]

-

-

Procedure:

-

Prepare the vehicle solution as described above.

-

Add the required amount of Kinhibitor-XYZ malate powder to the vehicle to achieve the desired dosing concentration (e.g., 20-80 mg/kg/day).[10]

-

Vortex the mixture to create a uniform suspension.

-

This suspension should be prepared at least 24 hours before administration and stored at 4°C in the dark.[10]

-

Administer the suspension to the animals via oral gavage.

-

Signaling Pathway

The following diagram illustrates the signaling pathways inhibited by Kinhibitor-XYZ.

Caption: Kinhibitor-XYZ inhibits multiple RTKs, blocking downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Experimental Workflow

The diagram below outlines a typical workflow for evaluating the in vitro efficacy of Kinhibitor-XYZ.

Caption: A typical workflow for an in vitro cell viability assay with Kinhibitor-XYZ.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sunitinib - Wikipedia [en.wikipedia.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Analysis of Kinhibitor-XYZ Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinhibitor-XYZ is a novel small molecule tyrosine kinase inhibitor (TKI) under development for targeted cancer therapy. Dysregulation of kinase signaling pathways is a common feature in tumor development and cancer progression.[1][2][3] Understanding the metabolism of Kinhibitor-XYZ is critical for evaluating its pharmacokinetic profile, efficacy, and potential for drug-drug interactions.[4] This document provides detailed protocols for the in vitro metabolism of Kinhibitor-XYZ, sample preparation from biological matrices, and subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary analytical technique for the quantitative and qualitative analysis of drugs and their metabolites in physiological fluids.[5][6] The high sensitivity and selectivity of tandem mass spectrometry (MS/MS), particularly using triple quadrupole instruments in Multiple Reaction Monitoring (MRM) mode, make it the gold standard for metabolite quantification.[6][7] This approach allows for the confident identification and quantification of metabolites, even at low concentrations within complex biological matrices.[8]

Hypothetical Signaling Pathway for Kinhibitor-XYZ

Kinhibitor-XYZ is designed to target the ATP-binding pocket of a specific Receptor Tyrosine Kinase (RTK), a key component in cellular signaling pathways that regulate growth, proliferation, and survival.[2][9] Ligand binding to the RTK promotes receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2.[10] This initiates a downstream cascade, often involving the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately modulates gene expression related to cell cycle progression.[10] By inhibiting the initial phosphorylation event, Kinhibitor-XYZ effectively blocks this entire signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematically Studying Kinase Inhibitor Induced Signaling Network Signatures by Integrating Both Therapeutic and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

Application Note: Utilizing Kinhibitor-XYZ for Cancer Cell Line Research

Introduction

Kinhibitor-XYZ is a potent and selective, ATP-competitive inhibitor of the RAF kinase family (ARAF, BRAF, CRAF), with particularly high affinity for the BRAF V600E mutant, a common driver mutation in various cancers, including melanoma, colorectal cancer, and thyroid cancer. The RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway due to mutations like BRAF V600E leads to uncontrolled cell growth. Kinhibitor-XYZ effectively blocks this signaling cascade, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring this mutation. This document provides detailed protocols for evaluating the efficacy of Kinhibitor-XYZ in relevant cancer cell lines.

Data Presentation: Efficacy of Kinhibitor-XYZ

The following tables summarize the quantitative data from key experiments designed to characterize the activity of Kinhibitor-XYZ in cancer cell lines.

Table 1: In Vitro Cell Viability (IC50) of Kinhibitor-XYZ

This table shows the half-maximal inhibitory concentration (IC50) of Kinhibitor-XYZ in various cancer cell lines after a 72-hour treatment period. The cell lines include those with the BRAF V600E mutation and BRAF wild-type (WT) cells.

| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |

| A375 | Malignant Melanoma | V600E | 8.5 |

| SK-MEL-28 | Malignant Melanoma | V600E | 12.3 |

| HT-29 | Colorectal Adenocarcinoma | V600E | 25.1 |

| BCPAP | Papillary Thyroid Carcinoma | V600E | 18.7 |

| SK-MEL-2 | Malignant Melanoma | Wild-Type | > 10,000 |

| MCF7 | Breast Adenocarcinoma | Wild-Type | > 10,000 |

Table 2: Pharmacodynamic Effects of Kinhibitor-XYZ (100 nM, 6 hours)

This table quantifies the effect of Kinhibitor-XYZ on the phosphorylation of ERK (a downstream target of BRAF) and the induction of apoptosis via Caspase-3/7 activity.

| Cell Line | BRAF Status | p-ERK Inhibition (%) | Caspase-3/7 Activity (Fold Change) |

| A375 | V600E | 92 | 4.8 |

| HT-29 | V600E | 88 | 3.5 |

| SK-MEL-2 | Wild-Type | 5 | 1.1 |

| MCF7 | Wild-Type | < 2 | 1.0 |

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol determines the dose-dependent effect of Kinhibitor-XYZ on the viability of cancer cell lines.

Materials:

-

Kinhibitor-XYZ (stock solution in DMSO)

-

Cancer cell lines (e.g., A375, HT-29, SK-MEL-2)

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

-

Sterile, white-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 2X serial dilution of Kinhibitor-XYZ in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Treatment: Add 10 µL of the 2X Kinhibitor-XYZ dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Luminescence Reading:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a luminometer.

-

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Phospho-ERK (p-ERK) Analysis

This protocol assesses the inhibition of the RAF/MEK/ERK pathway by measuring the phosphorylation level of ERK.

Materials:

-

Kinhibitor-XYZ

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-Total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment: Seed 1x10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with Kinhibitor-XYZ (e.g., 100 nM) or vehicle (DMSO) for 6 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Visualizations: Pathways and Workflows

The following diagrams illustrate the signaling pathway targeted by Kinhibitor-XYZ and the general experimental workflow for its evaluation.

Application Notes & Protocols: Techniques for Measuring Kin-inhibitor-XYZ Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including signal transduction, cell growth, proliferation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2][3] Kin-inhibitor-XYZ represents a novel small molecule inhibitor designed to target a specific kinase or family of kinases. Evaluating its efficacy is a crucial step in the drug discovery pipeline, requiring a multi-faceted approach that spans from initial biochemical validation to complex cellular and in vivo models.[2][4]

This document provides a detailed overview of the key techniques and protocols used to characterize the efficacy of a novel kinase inhibitor such as Kin-inhibitor-XYZ. The methodologies are divided into two main categories: Biochemical Assays , which measure the direct interaction of the inhibitor with its purified kinase target, and Cell-Based Assays , which assess the inhibitor's activity within a physiologically relevant cellular context.[5][6]

Section 1: Biochemical Assays for Potency and Selectivity